molecular formula C19H19ClN2O2 B2488041 1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol CAS No. 1018052-49-7

1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No. B2488041
CAS RN: 1018052-49-7
M. Wt: 342.82
InChI Key: BETAEDPCXMNEQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For compounds similar to "1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol", a common approach could involve the formation of the benzimidazole core followed by the introduction of side chains through reactions such as alkylation, acylation, or nucleophilic substitution. For instance, the synthesis of related benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of catalysts or under conditions favoring cyclization to form the benzimidazole nucleus (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods allow for the determination of bond lengths, angles, and configurations, which are critical for understanding the molecule's geometry and stereochemistry. For example, crystal structure analysis of similar compounds has revealed planar benzimidazole systems and the orientations of substituent groups relative to this core (Kazak et al., 2006).

Chemical Reactions and Properties

Compounds like "1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol" can undergo a variety of chemical reactions, including further substitution reactions, depending on the reactivity of the functional groups present. The benzimidazole moiety, for instance, is known for its nucleophilic properties, allowing for electrophilic substitution reactions. Additionally, the presence of halogens (such as chlorine) can facilitate nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be influenced by their molecular structure. The presence of specific functional groups, such as chlorophenoxy or benzimidazole, affects these properties significantly. For example, compounds containing benzimidazole rings and halogen atoms tend to have higher melting points due to increased molecular rigidity and potential for intermolecular interactions (Abele et al., 1999).

properties

IUPAC Name

1-(2-chlorophenoxy)-3-(2-cyclopropylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-15-5-1-4-8-18(15)24-12-14(23)11-22-17-7-3-2-6-16(17)21-19(22)13-9-10-13/h1-8,13-14,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETAEDPCXMNEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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